molecular formula C16H18F5NO3 B5508105 4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate

4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate

Cat. No.: B5508105
M. Wt: 367.31 g/mol
InChI Key: GSCURBIVKHPKKQ-UHFFFAOYSA-N
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Description

4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate is a synthetic organic compound characterized by the presence of a pentafluoropentyl group and a 2-methylphenylamino group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with 4-[(2-methylphenyl)amino]-4-oxobutanoic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,5-pentafluoropentyl methanesulfonate
  • 4,4,5,5,5-pentafluoropentyl methyl ether

Uniqueness

4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate is unique due to the presence of both a pentafluoropentyl group and a 2-methylphenylamino group, which confer distinct chemical and physical properties

Properties

IUPAC Name

4,4,5,5,5-pentafluoropentyl 4-(2-methylanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F5NO3/c1-11-5-2-3-6-12(11)22-13(23)7-8-14(24)25-10-4-9-15(17,18)16(19,20)21/h2-3,5-6H,4,7-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCURBIVKHPKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201348322
Record name 4,4,5,5,5-Pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303133-88-2
Record name 4,4,5,5,5-Pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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